

# Commercial Availability and Synthetic Utility of 2-(Bromomethyl)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Bromomethyl)benzaldehyde

Cat. No.: B049007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthetic protocols, and diverse applications of **2-(bromomethyl)benzaldehyde**, a versatile bifunctional building block crucial in organic synthesis and drug discovery.

## Commercial Availability

**2-(Bromomethyl)benzaldehyde** is readily available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, with pricing available upon request from most vendors.

Supplier	Purity	Available Quantities	CAS Number	MDL Number	Notes
Apollo Scientific	95+%	Inquire	60633-91-2	MFCD17014845	Causes severe skin burns and eye damage. <a href="#">[1]</a>
SynQuest Laboratories	95.0%	POA, Bulk	60633-91-2	MFCD17014845	Not listed on TSCA inventory. <a href="#">[2]</a>
Clinivex	Inquire	1g, 10g	60633-91-2	Inquire	Used to prepare triiron complexes of PDK. <a href="#">[3]</a>
Benchchem	Inquire	Inquire	60633-91-2	Inquire	For research use only. <a href="#">[4]</a>
BLD Pharm	Inquire	Inquire	60633-91-2	Inquire	Cold-chain transportation may be required. <a href="#">[5]</a>
J&W Pharmed	Inquire	Inquire	60633-91-2	MFCD17014845	Pharmaceutical building block. <a href="#">[6]</a>

POA: Price on Application

## Synthetic Protocols

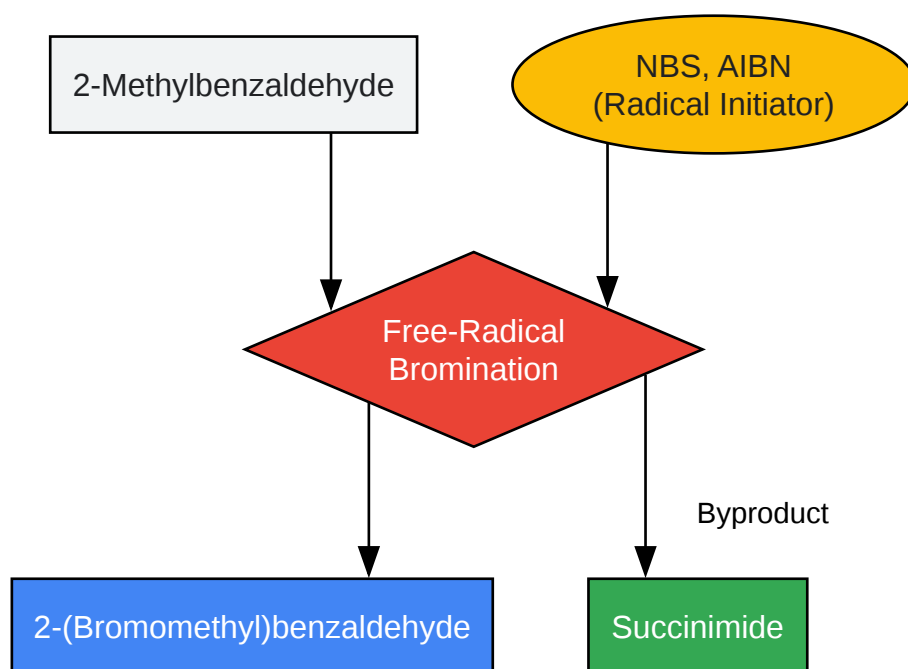
The strategic importance of **2-(bromomethyl)benzaldehyde** stems from its bifunctional nature, possessing both a reactive aldehyde and a bromomethyl group. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

## Synthesis of 2-(Bromomethyl)benzaldehyde

The most direct route to **2-(bromomethyl)benzaldehyde** involves the selective bromination of 2-methylbenzaldehyde at the benzylic position. This reaction typically proceeds via a free-radical pathway.

### Experimental Protocol: Bromination of 2-Methylbenzaldehyde

- Reactants: 2-Methylbenzaldehyde, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN).
- Solvent: A non-polar solvent like carbon tetrachloride (CCl<sub>4</sub>) or benzene.
- Procedure:
  - Dissolve 2-methylbenzaldehyde in the chosen solvent in a round-bottom flask.
  - Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
  - Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by recrystallization or column chromatography to yield **2-(bromomethyl)benzaldehyde**.



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#### Synthesis of 2-(Bromomethyl)benzaldehyde.

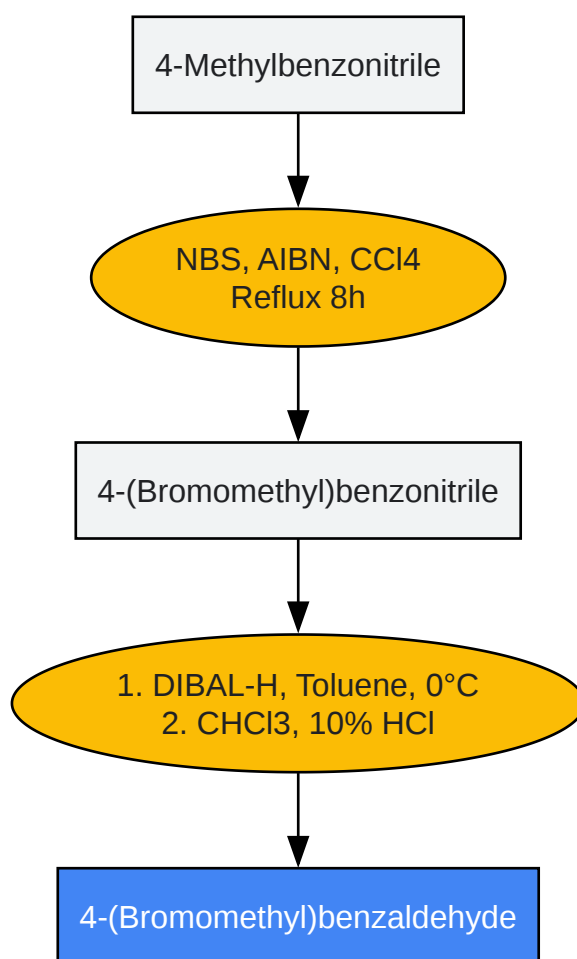
## Synthesis of 4-(Bromomethyl)benzaldehyde from 4-Methylbenzonitrile

An alternative synthesis for the related isomer, 4-(bromomethyl)benzaldehyde, involves a two-step process starting from 4-methylbenzonitrile. This method first introduces the bromoethyl group and then reduces the nitrile to an aldehyde.

#### Experimental Protocol:

- Bromination of 4-Methylbenzonitrile:
  - Reactants: 4-Methylbenzonitrile, N-Bromosuccinimide (NBS), and AIBN.
  - Solvent: Dry carbon tetrachloride (CCl<sub>4</sub>).
  - Procedure: A solution of 4-methylbenzonitrile, NBS, and AIBN in CCl<sub>4</sub> is refluxed for 8 hours. After cooling and filtration, the product, 4-(bromomethyl)benzonitrile, is obtained by recrystallization after concentrating the solution.<sup>[7]</sup>

- Reduction of 4-(Bromomethyl)benzonitrile to 4-(Bromomethyl)benzaldehyde:
  - Reactant: 4-(Bromomethyl)benzonitrile, Diisobutylaluminium hydride (DIBAL-H).
  - Solvent: Dry toluene.
  - Procedure: The 4-(bromomethyl)benzonitrile is dissolved in dry toluene and cooled to 0°C under a nitrogen atmosphere. A solution of DIBAL-H in hexane is added dropwise, and the mixture is stirred for 1 hour at 0°C. The reaction is then quenched with chloroform and 10% HCl. The organic layer is separated, washed, dried, and concentrated to yield 4-(bromomethyl)benzaldehyde.[7]



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### Synthesis of 4-(Bromomethyl)benzaldehyde.

# Chemical Reactivity and Applications in Drug Development

The dual reactivity of **2-(bromomethyl)benzaldehyde** makes it a powerful tool for constructing complex molecular architectures, including heterocyclic systems that are prevalent in pharmaceuticals.

## Reactions of the Aldehyde Group

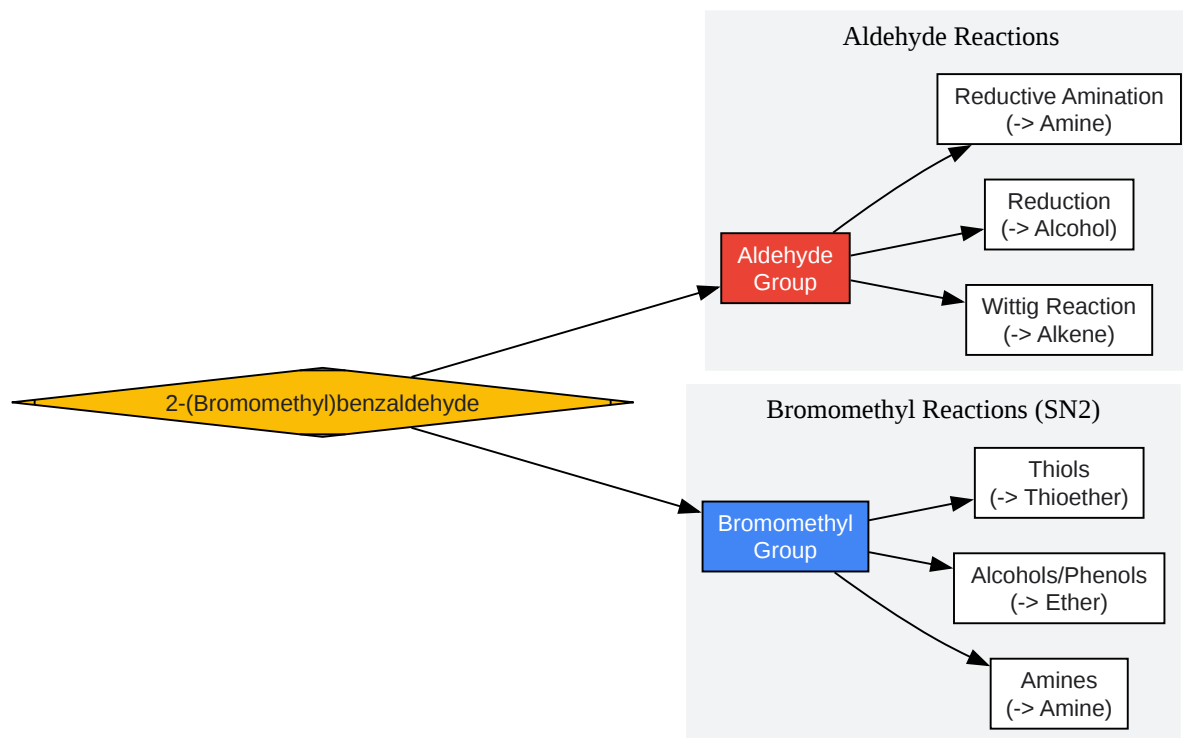
The aldehyde functional group is electrophilic and readily undergoes nucleophilic addition reactions.<sup>[4]</sup>

- Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.<sup>[4]</sup>
- Reduction: Can be reduced to a primary alcohol using reducing agents like sodium borohydride.<sup>[4]</sup>
- Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.<sup>[4]</sup>
- Condensation Reactions: Forms imines and other condensation products with primary amines.<sup>[4]</sup>

## Reactions of the Bromomethyl Group

The bromomethyl group is a reactive benzylic halide, making it an excellent substrate for SN2 nucleophilic substitution reactions.<sup>[4]</sup> The bromine atom is a good leaving group, facilitating the introduction of various functionalities.

- With Amines: Forms secondary or tertiary amines.
- With Alcohols and Phenols: Forms ethers.
- With Thiols: Forms thioethers.
- With Carboxylates: Forms esters.
- With Cyanide: Forms nitriles.



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### Reactivity of 2-(Bromomethyl)benzaldehyde.

## Applications in the Synthesis of Fused Ring Systems

The bifunctionality of **2-(bromomethyl)benzaldehyde** is particularly advantageous in the synthesis of complex, fused ring systems. It serves as a precursor for pyrido[1,2-b]benzazepines and reacts with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines.<sup>[4]</sup> These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The ability to construct such intricate structures efficiently underscores the value of **2-(bromomethyl)benzaldehyde** as a key building block in the development of novel therapeutics.

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